N-(1-[(allylamino)carbonyl]-2-{3-nitrophenyl}vinyl)benzamide
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Overview
Description
N-[(E)-1-[(allylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]benzamide is a complex organic compound with a molecular formula of C19H17N3O4 This compound is characterized by the presence of an allylamino group, a nitrophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-[(allylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]benzamide typically involves the condensation of benzoic acid derivatives with allylamine and nitrophenyl compounds. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green and efficient, providing high yields and short reaction times.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the production process . These systems allow for precise control of reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-[(allylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The allylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
N-[(E)-1-[(allylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-[(allylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-[(tert-butylamino)carbonyl]-2-(5-(3,4-dichlorophenyl)-2-furyl)ethenyl]-4-methoxybenzamide
- N-[(E)-1-[(cyclohexylamino)carbonyl]-2-(5-(3,4-dichlorophenyl)-2-furyl)ethenyl]-4-methylbenzamide
- N-[(E)-1-[(tert-butylamino)carbonyl]-2-(5-(4-chlorophenyl)-2-furyl)vinyl]benzamide
Uniqueness
N-[(E)-1-[(allylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its allylamino group allows for versatile chemical modifications, while the nitrophenyl group provides potential for various biological activities.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C19H17N3O4/c1-2-11-20-19(24)17(21-18(23)15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)22(25)26/h2-10,12-13H,1,11H2,(H,20,24)(H,21,23)/b17-13+ |
InChI Key |
VPFGPICGSKBJHU-GHRIWEEISA-N |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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